molecular formula C17H25N3O4 B13089945 2-(5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid

2-(5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid

Cat. No.: B13089945
M. Wt: 335.4 g/mol
InChI Key: YOKYTTPSAYTRPX-UHFFFAOYSA-N
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Description

2-(5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core. Key structural elements include:

  • A tert-butoxycarbonyl (Boc) group at position 5, commonly used as a protective group for amines in synthetic chemistry.
  • A cyclopropylmethyl substituent at position 2, which may influence conformational rigidity and pharmacokinetic properties.

Its synthesis likely involves multi-step reactions, including cyclization and functional group protection strategies.

Properties

Molecular Formula

C17H25N3O4

Molecular Weight

335.4 g/mol

IUPAC Name

2-[2-(cyclopropylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-7-yl]acetic acid

InChI

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(23)19-8-12(6-14(21)22)15-13(9-19)10-20(18-15)7-11-4-5-11/h10-12H,4-9H2,1-3H3,(H,21,22)

InChI Key

YOKYTTPSAYTRPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=NN(C=C2C1)CC3CC3)CC(=O)O

Origin of Product

United States

Biological Activity

The compound 2-(5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid is a member of the pyrazolo[4,3-c]pyridine family, which is recognized for its diverse biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C15H22N2O4C_{15}H_{22}N_{2}O_{4} with a molecular weight of approximately 294.35 g/mol. The structure features a bicyclic system that includes a pyrazole ring fused to a pyridine ring, along with a tert-butoxycarbonyl (Boc) protective group that is essential for its chemical stability and reactivity in biological systems.

Biological Activity

Research indicates that compounds in the pyrazolo[4,3-c]pyridine class exhibit significant biological activities. Key areas of interest include:

Anticancer Activity

  • Targeting Polo-like Kinase 1 (Plk1) : The compound has been evaluated for its inhibitory effects on Plk1, a critical regulator in cell division that is often overexpressed in cancer cells. Inhibitors targeting Plk1 have shown promise in preclinical studies for their potential to halt tumor growth by disrupting mitotic processes .
  • Mechanism of Action : The mechanism involves binding to the polo-box domain (PBD) of Plk1, inhibiting its function in cell cycle regulation. This inhibition can lead to increased apoptosis in cancer cells and reduced proliferation rates .

Neuroprotective Effects

Recent studies suggest that pyrazolo[4,3-c]pyridines may also exhibit neuroprotective properties. The compound has been investigated for its ability to modulate pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Specifically, it may interact with kinases like GSK-3β and DYRK1A, which are implicated in tau phosphorylation and microtubule stabilization .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

  • IC50 Values : The IC50 values against Plk1 have been reported in the low micromolar range, indicating potent inhibitory activity.
  • Selectivity : Comparative studies show that while it inhibits Plk1 effectively, it maintains selectivity over other kinases, reducing off-target effects that are common with broader-spectrum inhibitors .

Structure-Activity Relationship (SAR)

The SAR studies have highlighted critical structural modifications that enhance biological activity:

Compound VariationBiological ActivityNotes
Addition of cyclopropylmethyl groupIncreased potency against Plk1Enhances binding affinity
Boc group presenceImproved stabilityProtects amine functionality

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Core Structure Key Substituents Functional Groups
Target Compound Pyrazolo[4,3-c]pyridine Boc, cyclopropylmethyl, acetic acid Carboxylic acid, Boc-protected amine
11a () Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran Cyano, carbonyl, thiazole
11b () Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran Cyano, carbonyl, thiazole
12 () Pyrimido[2,1-b]quinazoline 5-Methylfuran, anthranilic acid-derived Cyano, quinazoline, carbonyl

Key Observations:

  • The target compound’s pyrazolo-pyridine core differs from the thiazolo-pyrimidine and pyrimido-quinazoline systems in , which contain sulfur or fused aromatic rings.
  • The Boc group in the target compound enhances solubility and stability compared to the cyano and carbonyl groups in analogs, which may increase reactivity or metabolic susceptibility .

Physicochemical and Spectroscopic Properties

Property Target Compound 11a () 11b ()
Molecular Formula C₁₈H₂₅N₃O₄ (hypothetical) C₂₀H₁₀N₄O₃S C₂₂H₁₇N₃O₃S
IR Features Expected: C=O (Boc, ~1700 cm⁻¹), COOH (~2500–3300 cm⁻¹) CN (~2219 cm⁻¹), NH (~3423–3477 cm⁻¹) CN (~2209 cm⁻¹), NH (~3419–3119 cm⁻¹)
NMR Features Cyclopropane (δ ~0.5–1.5 ppm), Boc (δ ~1.4 ppm) Aromatic CH₃ (δ ~2.2–2.4 ppm), =CH (δ ~7.9–8.0 ppm) Aromatic H (δ ~6.6–7.4 ppm), =CH (δ ~8.0 ppm)

Key Observations:

  • The cyclopropylmethyl group in the target compound would produce distinct NMR signals (e.g., cyclopropane protons at δ ~0.5–1.5 ppm), absent in analogs.
  • The Boc group introduces strong C=O IR absorption (~1700 cm⁻¹), contrasting with the cyano groups (~2200 cm⁻¹) in 11a/b .

Research Implications and Limitations

  • The target compound’s carboxylic acid moiety may enable interactions with metal ions or enzymes.
  • Limitations : The absence of direct data on the target compound restricts definitive conclusions. Further studies on its synthesis, crystallography, and bioactivity are needed.

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